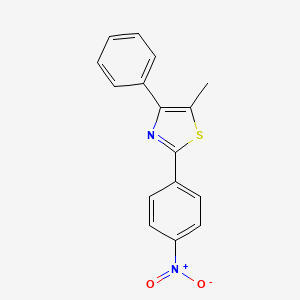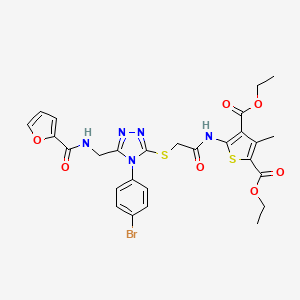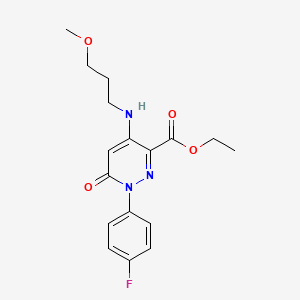![molecular formula C13H16N4OS B2912045 4-[5-(2-thienyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxamide CAS No. 321385-47-1](/img/structure/B2912045.png)
4-[5-(2-thienyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(2-thienyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxamide, also known as 4-thienyl-pyrazole-1-carboxamide (TP-1), is a novel compound that has recently been synthesized and studied for its potential applications in the field of medicinal chemistry. TP-1 has been shown to possess a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial effects. In addition, TP-1 has been studied for its potential use as an anti-diabetic agent, as well as its ability to modulate the activity of certain enzymes and receptors.
Aplicaciones Científicas De Investigación
TP-1 has been studied for a variety of scientific research applications. In particular, TP-1 has been studied for its potential use as an anti-cancer agent, as well as its ability to modulate the activity of several enzymes and receptors. In addition, TP-1 has been studied for its anti-inflammatory and anti-bacterial effects, as well as its potential use as an anti-diabetic agent.
Mecanismo De Acción
Target of Action
The compound, also known as 4-[5-(thiophen-2-yl)-1H-pyrazol-3-yl]piperidine-1-carboxamide, is a thiazole derivative . Thiazole derivatives have been found to act on a wide range of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be key in its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biological pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole derivatives could potentially be influenced by environmental factors such as ph and temperature .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TP-1 has several advantages and limitations for lab experiments. TP-1 is relatively easy to synthesize, making it an ideal compound for laboratory studies. In addition, TP-1 has been shown to possess a variety of biological activities, making it a useful tool for studying the mechanisms of action of various enzymes and receptors. However, TP-1 is a relatively new compound, and its mechanism of action is not yet fully understood. As such, further research is needed to fully understand the biological effects of TP-1.
Direcciones Futuras
Given the potential applications of TP-1, there are several future directions for research. First, further research is needed to fully understand the mechanism of action of TP-1 and its effects on various enzymes and receptors. In addition, TP-1 could be studied for its potential use as an anti-cancer agent, as well as its anti-inflammatory and anti-bacterial effects. Finally, TP-1 could be studied for its potential use as an anti-diabetic agent, as well as its ability to modulate the activity of certain enzymes and receptors.
Métodos De Síntesis
TP-1 was first synthesized in 2018 by a team of researchers at the University of California, Los Angeles. The synthesis involved a series of steps, beginning with the condensation of 4-[5-(2-thienyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxamiderazole-1-carboxylic acid with ethyl-2-thiophenecarboxylate. The resulting compound was then reacted with aqueous sodium hydroxide to form the desired product, 4-[5-(2-thienyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxamide.
Propiedades
IUPAC Name |
4-(3-thiophen-2-yl-1H-pyrazol-5-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c14-13(18)17-5-3-9(4-6-17)10-8-11(16-15-10)12-2-1-7-19-12/h1-2,7-9H,3-6H2,(H2,14,18)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNGIZCWPIJBDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC=CS3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine](/img/structure/B2911962.png)
![7-(3-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2911963.png)

methanone](/img/structure/B2911965.png)
![(2S)-3-methyl-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid](/img/structure/B2911966.png)
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-cyclohexylacetamide](/img/structure/B2911967.png)





![N-(4-ethoxy-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2911981.png)

![2-Aminobenzo[d]oxazole-6-carbonitrile](/img/structure/B2911985.png)